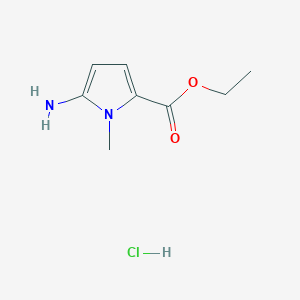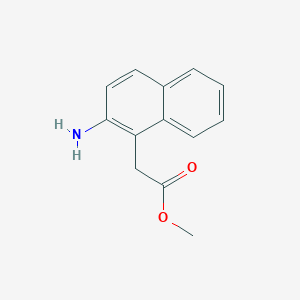
Methyl 2-(2-aminonaphthalen-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-aminonaphthalen-1-yl)acetate is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminonaphthalen-1-yl)acetate typically involves the reaction of 2-aminonaphthalene with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminonaphthalene attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
Methyl 2-(2-aminonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(2-aminonaphthalen-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites.
類似化合物との比較
Methyl 2-(naphthalen-2-yl)acetate: Lacks the amino group, resulting in different reactivity and applications.
Methyl 2-(6-aminonaphthalen-2-yl)acetate: Similar structure but with the amino group in a different position, affecting its chemical behavior and biological activity.
Uniqueness: Methyl 2-(2-aminonaphthalen-1-yl)acetate is unique due to the specific positioning of the amino group, which influences its reactivity and potential applications. Its dual functional groups (amino and ester) provide versatility in chemical synthesis and biological interactions.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-(2-aminonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)8-11-10-5-3-2-4-9(10)6-7-12(11)14/h2-7H,8,14H2,1H3 |
InChIキー |
LLBYRZBQZCMDGM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C=CC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



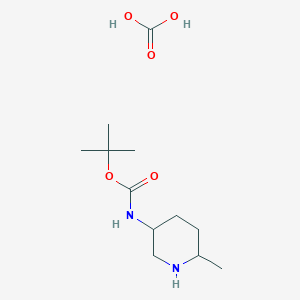
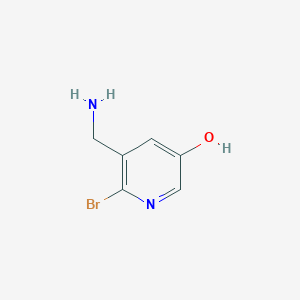
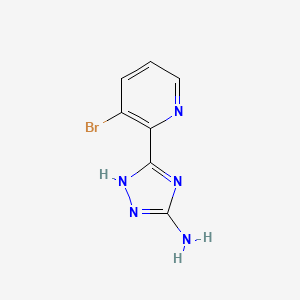
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
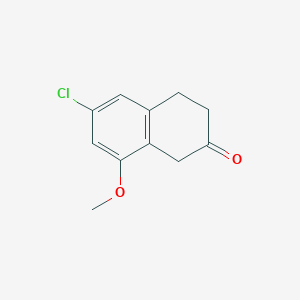
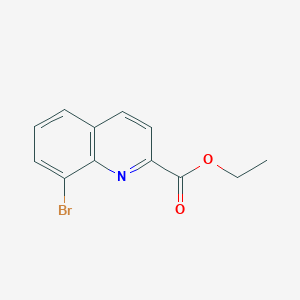
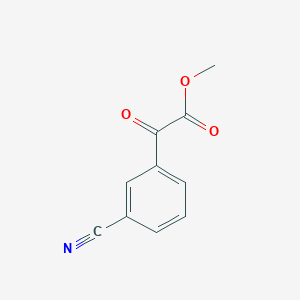
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
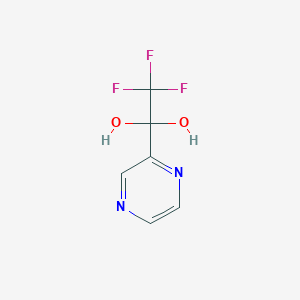
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)


